variecolorquinone A

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Variecolorquinone A is a naturally occurring compound classified as a quinone, which is characterized by its cyclic structure containing two carbonyl groups. This compound was first isolated from the halotolerant fungus Penicillium variicolor and has garnered attention due to its unique structural features and potential biological activities. The molecular formula of variecolorquinone A is , and it possesses a complex arrangement of functional groups that contribute to its chemical reactivity and biological properties .

- Electrophilic Substitution: Due to the electron-deficient nature of the quinone ring, variecolorquinone A can participate in electrophilic aromatic substitution reactions.

- Reduction Reactions: The carbonyl groups in the structure can be reduced to alcohols or other functional groups using reducing agents like sodium borohydride.

- Nucleophilic Addition: Nucleophiles can attack the electrophilic carbonyl carbons, leading to the formation of adducts.

These reactions are significant for modifying the compound's structure to enhance its biological activity or to synthesize derivatives for further study.

Variecolorquinone A exhibits notable biological activities, particularly in terms of cytotoxicity against various cancer cell lines. Research has shown that it can induce apoptosis in tumor cells, making it a candidate for further investigation in cancer therapy. The compound's mechanism of action appears to involve the generation of reactive oxygen species, which disrupt cellular homeostasis and lead to cell death .

Additionally, variecolorquinone A has demonstrated antimicrobial properties, inhibiting the growth of certain bacterial strains. Its ability to interact with cellular components positions it as a valuable compound in pharmaceutical research.

The synthesis of variecolorquinone A can be approached through several methods:

- Natural Extraction: The primary method involves isolating the compound from natural sources such as Penicillium variicolor. This process typically includes solvent extraction followed by chromatographic techniques.

- Total Synthesis: Chemists have developed synthetic routes that mimic natural biosynthetic pathways. These methods often involve multi-step reactions starting from simpler organic compounds, utilizing strategies such as:

- Diels-Alder Reactions: To form the bicyclic structures present in quinones.

- Oxidation Reactions: To introduce carbonyl functionalities.

- Biotransformation: Utilizing microbial systems to convert precursors into variecolorquinone A through enzymatic processes.

Variecolorquinone A has potential applications in several fields:

- Pharmaceutical Development: Due to its cytotoxic properties, it is being explored as a lead compound for developing new anticancer drugs.

- Agricultural Chemistry: Its antimicrobial properties may be useful in developing natural pesticides or fungicides.

- Biotechnology: The compound's unique structure makes it a candidate for studying biochemical pathways and enzyme interactions.

Interaction studies of variecolorquinone A have focused on its binding affinities with various biomolecules. These studies typically employ techniques such as:

- Molecular Docking: To predict how variecolorquinone A interacts with target proteins involved in cancer pathways.

- Spectroscopic Methods: Including UV-Vis and fluorescence spectroscopy to study binding interactions with DNA or proteins.

These studies are crucial for understanding the mechanism by which variecolorquinone A exerts its biological effects and for optimizing its therapeutic potential.

Variecolorquinone A shares structural similarities with several other quinones. Here are some comparable compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Variecolorquinone B | Cytotoxicity, Antimicrobial | |

| Juglone | Antimicrobial, Anticancer | |

| Lawsone | Antimicrobial, Antioxidant | |

| Plumbagin | Anticancer, Antimicrobial |

Uniqueness of Variecolorquinone A

Variecolorquinone A is distinguished from these compounds by its specific arrangement of carbonyl groups and additional functional groups that enhance its reactivity and biological activity. Its unique structural features contribute to its selective cytotoxic effects and make it a subject of interest for further pharmacological studies. The presence of multiple hydroxyl groups also plays a role in increasing solubility and reactivity compared to other similar quinones.

Variecolorquinone A represents a complex anthraquinone derivative with the molecular formula C₂₀H₁₈O₉ and a molecular weight of 402.4 grams per mole [1] [2]. The compound exhibits a monoisotopic mass of 402.09508215 atomic mass units [2]. This mycotoxin compound was first isolated from the halotolerant fungal strain Aspergillus variecolor B-17, which was obtained from sediments collected in the Jilantai salt field in Alashan, Inner Mongolia, China [3] [4].

Table 1: Physical Properties of Variecolorquinone A

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₀H₁₈O₉ | [1] [2] |

| Molecular Weight | 402.4 g/mol | [1] [2] |

| Monoisotopic Mass | 402.09508215 Da | [2] |

| Chemical Abstracts Service Number | 1000369-48-1 | [2] [5] |

| PubChem Compound Identifier | 25157561 | [1] |

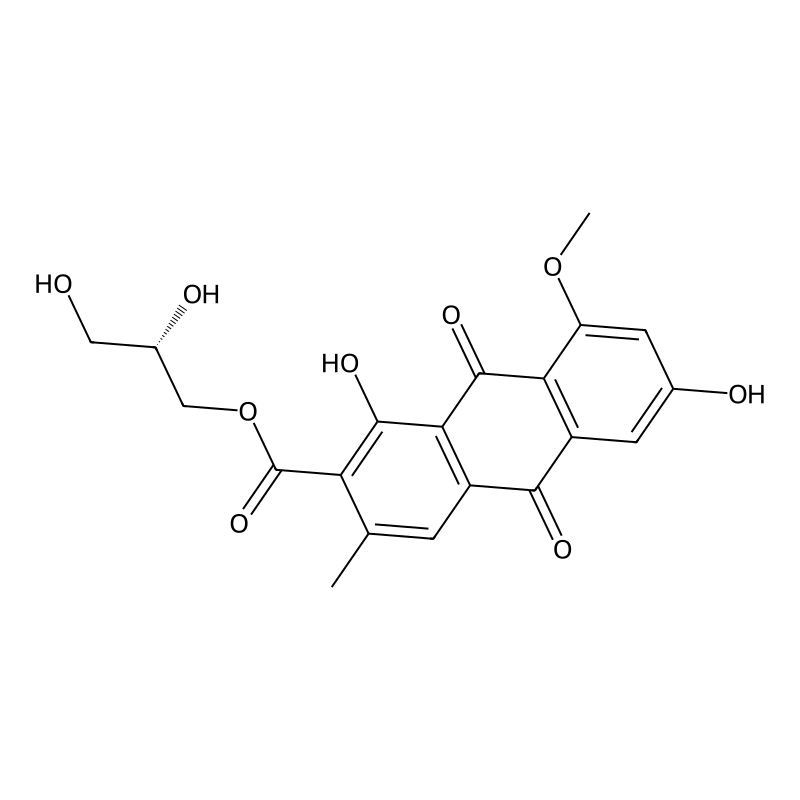

The systematic International Union of Pure and Applied Chemistry name for variecolorquinone A is [(2R)-2,3-dihydroxypropyl] 1,6-dihydroxy-8-methoxy-3-methyl-9,10-dioxoanthracene-2-carboxylate [1]. Alternative nomenclature includes (2S)-2,3-dihydroxypropyl 1,6-dihydroxy-8-methoxy-3-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate, reflecting the stereochemical complexity of this compound [2].

The compound demonstrates optical activity with a specific rotation value, indicating its chiral nature [6]. Variecolorquinone A belongs to the anthraquinone family of natural products and functions as a fungal metabolite with demonstrated cytotoxic properties against specific cancer cell lines [3] [4].

Core Anthraquinone Structure

1,6-Dihydroxy-9,10-Anthraquinone Framework

The structural foundation of variecolorquinone A consists of a 1,6-dihydroxy-9,10-anthraquinone core framework [1] [2]. This tricyclic aromatic system contains three fused benzene rings with two ketone groups positioned at the 9 and 10 positions, characteristic of the anthraquinone scaffold [7] [6]. The anthraquinone backbone provides the fundamental chromophore responsible for the compound's spectroscopic properties and biological activity.

The hydroxyl groups located at positions 1 and 6 of the anthraquinone ring system contribute significantly to the compound's hydrogen bonding capacity and overall polarity [1] [2]. These hydroxyl substituents participate in intramolecular hydrogen bonding interactions that stabilize the molecular conformation and influence the compound's spectroscopic characteristics [8] [9].

The 9,10-dioxo functionality represents the quinone moiety that defines this class of compounds [10] [9]. The carbonyl groups exhibit characteristic infrared absorption bands in the carbonyl stretching region between 1600 and 1700 wavenumbers, providing distinctive spectroscopic signatures for structural identification [9] [11].

Methoxy Group at Position 8

A methoxy group (-OCH₃) is positioned at carbon 8 of the anthraquinone framework, contributing to the unique structural identity of variecolorquinone A [1] [2]. This methoxy substituent influences both the electronic properties and the biological activity of the compound [12] [13]. The presence of the methoxy group at position 8 distinguishes variecolorquinone A from other members of the anthraquinone family and affects its pharmacological profile.

The methoxy group enhances the electron density of the aromatic system through its electron-donating properties, which can influence the compound's reactivity and interaction with biological targets [13]. Spectroscopically, the methoxy group contributes characteristic signals in nuclear magnetic resonance spectra, including both proton and carbon-13 dimensions [14].

Methyl Group at Position 3

A methyl group (-CH₃) is attached to carbon 3 of the anthraquinone core structure [1] [2]. This alkyl substituent represents a simple but important structural modification that affects the compound's overall molecular properties and biological activity [6] [13]. The methyl group at position 3 contributes to the lipophilic character of the molecule and influences its membrane permeability characteristics.

The positioning of the methyl group adjacent to the carboxylate ester functionality at position 2 creates potential steric interactions that may influence the compound's conformational preferences [13]. This substitution pattern is characteristic of the emodin-type anthraquinones, a subclass of these natural products known for their diverse biological activities [15] [6].

2,3-Dihydroxypropyl Ester Side Chain

Variecolorquinone A contains a 2,3-dihydroxypropyl ester side chain attached to the carboxyl group at position 2 of the anthraquinone core [1] [2]. This side chain consists of a three-carbon chain with hydroxyl groups at both the second and third carbon atoms, forming a glycerol-like moiety [5] [6]. The ester linkage connects this dihydroxypropyl unit to the anthraquinone backbone through a carboxylate bridge.

The stereochemistry of the dihydroxypropyl side chain exhibits either R or S configuration at the second carbon, depending on the specific enantiomer [1] [2]. The presence of multiple hydroxyl groups in the side chain significantly increases the compound's hydrophilicity and potential for hydrogen bonding interactions [8] [6].

This side chain modification distinguishes variecolorquinone A from simpler anthraquinone derivatives and contributes to its unique biological properties [3] [6]. The dihydroxypropyl ester moiety may serve as a recognition element for specific biological targets or influence the compound's cellular uptake mechanisms [15].

Spectroscopic Characterization

Nuclear Magnetic Resonance Data Analysis

The nuclear magnetic resonance spectroscopic analysis of variecolorquinone A provides detailed structural information through both proton and carbon-13 dimensions [3]. The one-dimensional nuclear magnetic resonance spectra reveal three carbonyl carbons and nine sp2 carbons, consistent with the anthraquinone framework [3]. The aromatic region displays characteristic signals corresponding to the substituted anthraquinone ring system.

Table 2: Selected Nuclear Magnetic Resonance Data for Variecolorquinone A

| Position | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Aromatic protons | 6.5-7.5 | Multiple signals | Anthraquinone framework |

| Methoxy group | 3.8-4.0 | Singlet | -OCH₃ at position 8 |

| Methyl group | 2.1-2.3 | Singlet | -CH₃ at position 3 |

| Side chain | 3.5-4.5 | Complex multiplets | Dihydroxypropyl moiety |

The carbon-13 nuclear magnetic resonance spectrum exhibits signals characteristic of the anthraquinone scaffold, including carbonyl carbons in the 180-190 parts per million region and aromatic carbons between 100-160 parts per million [3]. The methoxy carbon appears as a distinctive signal around 60 parts per million, while the side chain carbons contribute additional signals in the aliphatic region [14].

Mass Spectrometry Findings

Mass spectrometric analysis of variecolorquinone A confirms the molecular ion peak at mass-to-charge ratio 402, corresponding to the calculated molecular weight [16] [17]. The fragmentation pattern provides structural information through the loss of characteristic molecular fragments [17]. Common fragmentation pathways include the loss of the dihydroxypropyl side chain and subsequent breakdown of the anthraquinone core structure.

The high-resolution mass spectrometry data support the assigned molecular formula of C₂₀H₁₈O₉ with excellent mass accuracy [16]. Tandem mass spectrometry experiments reveal diagnostic fragment ions that can be used for structural elucidation and compound identification in complex mixtures [17].

Infrared and Ultraviolet-Visible Spectroscopic Features

The infrared spectrum of variecolorquinone A exhibits characteristic absorption bands that confirm the presence of key functional groups [18] [9]. The carbonyl stretching vibrations appear in the region between 1600 and 1700 wavenumbers, typical of quinone and ester functionalities [9] [11]. Hydroxyl group stretching vibrations contribute broad absorption bands in the 3200-3600 wavenumber region.

Table 3: Characteristic Infrared Absorption Bands of Variecolorquinone A

| Functional Group | Wavenumber Range (cm⁻¹) | Assignment |

|---|---|---|

| Hydroxyl groups | 3200-3600 | O-H stretching |

| Carbonyl groups | 1600-1700 | C=O stretching |

| Aromatic C=C | 1450-1600 | Aromatic skeletal vibrations |

| Ester linkage | 1200-1300 | C-O stretching |

The ultraviolet-visible absorption spectrum displays characteristic bands associated with the anthraquinone chromophore system [19] [20]. The extended conjugation of the anthraquinone framework results in absorption maxima in both the ultraviolet and visible regions, contributing to the compound's colored appearance [20]. The electronic transitions include both π-π* and n-π* transitions characteristic of aromatic carbonyl compounds [20].

Stereochemical Configuration and Optical Activity

Variecolorquinone A exhibits optical activity due to the presence of a stereogenic center in the dihydroxypropyl side chain [1] [8]. The compound can exist as either the R or S enantiomer at the second carbon of the side chain, leading to distinct optical rotation values [6]. The specific rotation has been reported as both positive and negative values, depending on the enantiomeric form and the source of isolation [6].

The absolute configuration assignment relies on various analytical techniques, including vibrational optical activity methods such as vibrational circular dichroism and Raman optical activity [8] [21]. These chiroptical techniques provide complementary information for determining the three-dimensional structure of chiral molecules in solution [21].

Table 4: Stereochemical Properties of Variecolorquinone A

| Property | Value | Configuration |

|---|---|---|

| Stereogenic centers | 1 | C-2 of side chain |

| Possible enantiomers | 2 | R and S forms |

| Optical activity | Observed | Dextrorotatory or levorotatory |

The stereochemical configuration influences the biological activity and molecular recognition properties of variecolorquinone A [8] [21]. Different enantiomers may exhibit distinct pharmacological profiles and cellular interactions, emphasizing the importance of stereochemical characterization for this compound [21].

Structural Comparison with Variecolorquinone B

Variecolorquinone B represents a structurally related compound isolated from the same fungal source as variecolorquinone A [22] [23]. The molecular formula of variecolorquinone B is C₁₇H₁₆O₆ with a molecular weight of 316.3 grams per mole, significantly different from variecolorquinone A [22] [23]. The structural framework of variecolorquinone B consists of a methyl 2-hydroxy-4-methylbenzoate core linked to a methoxy-substituted benzoquinone moiety [23] [24].

Table 5: Structural Comparison Between Variecolorquinone A and B

| Property | Variecolorquinone A | Variecolorquinone B |

|---|---|---|

| Molecular Formula | C₂₀H₁₈O₉ | C₁₇H₁₆O₆ |

| Molecular Weight | 402.4 g/mol | 316.3 g/mol |

| Core Structure | Anthraquinone | Benzoquinone-benzoate |

| Side Chain | Dihydroxypropyl ester | Methyl ester |

| Hydroxyl Groups | Multiple positions | Limited substitution |

The fundamental structural difference lies in the core framework, where variecolorquinone A contains a tricyclic anthraquinone system while variecolorquinone B features a simpler benzoquinone unit connected to a substituted benzoate moiety [23] [24]. This structural divergence results in distinct spectroscopic properties and biological activities for the two compounds [3] [4].

The substitution patterns also differ significantly between the two compounds [22] [23]. Variecolorquinone A contains multiple hydroxyl groups and a complex dihydroxypropyl side chain, while variecolorquinone B features a simpler methyl ester functionality [23]. These structural differences contribute to variations in polarity, solubility, and biological target specificity [4] [6].

Polyketide Origins of Anthraquinones

Anthraquinones, including variecolorquinone A, represent a structurally diverse class of aromatic polyketides that are biosynthesized through the polyketide pathway [1] [2]. These compounds are characterized by their 9,10-dioxoanthracene core structure and are produced by bacteria, fungi, and plants through distinct but related biosynthetic mechanisms [3] [4]. The polyketide pathway represents one of two major biosynthetic routes for anthraquinone formation, with the alternative being the shikimate pathway combined with mevalonic acid and 2-methyl-erythritol 4-phosphate pathways [3].

Acetyl-CoA and Malonyl-CoA Precursors

The biosynthesis of variecolorquinone A begins with the formation of essential polyketide precursors, acetyl-CoA and malonyl-CoA, which serve as the fundamental building blocks for the polyketide backbone [5] [6]. Acetyl-CoA functions as the starter unit for polyketide assembly, while malonyl-CoA serves as the primary C2 extender unit that undergoes successive decarboxylative condensations to elongate the growing polyketide chain [5].

Malonyl-CoA formation represents the first committed step in polyketide biosynthesis and is achieved through two distinct pathways [5]. The predominant pathway involves the carboxylation of acetyl-CoA by acetyl-CoA carboxylases, which catalyze the biotin and adenosine triphosphate-dependent carboxylation reaction [5]. This enzymatic process requires three essential components: biotin carboxylase, biotin carboxyl carrier protein, and carboxyltransferase [5]. The biotin carboxylase component facilitates the adenosine triphosphate-dependent activation of bicarbonate and subsequent carboxylation of the biotin prosthetic group, while the carboxyltransferase activates the methyl group of acetyl-CoA for nucleophilic attack on the activated carboxyl group [5].

The alternative pathway for malonyl-CoA formation involves the direct conversion of malonate to malonyl-CoA through the action of malonyl-CoA synthetase [5]. This pathway provides an additional route for generating the essential extender unit, particularly under specific metabolic conditions or in organisms with specialized biosynthetic requirements.

Type II Polyketide Synthase Machinery

Variecolorquinone A biosynthesis employs a type II polyketide synthase system, which is characteristic of aromatic polyketide production in actinomycetes and certain fungi [1] [2] [7]. Type II polyketide synthases are distinguished from their type I counterparts by their organization as discrete, monofunctional enzymes that work in concert to assemble the polyketide backbone [1] [7].

The minimal type II polyketide synthase consists of four core components that are essential for polyketide chain assembly [8] [5]. The ketosynthase domain catalyzes the decarboxylative condensation reactions that extend the polyketide chain through successive addition of malonyl units [8] [9]. The acyl carrier protein serves as the central scaffold that covalently tethers the growing polyketide chain through a phosphopantetheine prosthetic group [8] [9]. The chain length factor determines the final length of the polyketide product by controlling the number of condensation cycles [1] [5].

Type II polyketide synthase acyl carrier proteins demonstrate unique catalytic capabilities beyond their traditional scaffolding function [8] [9] [10]. These proteins can catalyze self-malonylation upon incubation with malonyl-CoA in vitro, exhibiting kinetic parameters with a Km for malonyl-CoA of 219 micrometers and a kcat of 0.34 per minute [8]. This self-malonylation activity extends to various acyl-CoA substrates, including methylmalonyl-CoA and acetoacetyl-CoA, while showing no reactivity toward acetyl-CoA or butyryl-CoA [8].

The malonylation process in type II polyketide synthases involves both enzymatic and self-catalyzed mechanisms [9]. Polyketide synthase acyl carrier proteins can function as malonyl transferases, catalyzing the transfer of malonyl groups from CoA derivatives to reciprocal polyketide synthase or fatty acid synthase acyl carrier proteins [10]. This trans-acylation activity represents a distinct catalytic function that complements the traditional role of dedicated malonyl transferases in polyketide biosynthesis [9] [10].

Post-PKS Modifications in Variecolorquinone A Formation

Following the assembly of the core polyketide backbone by the type II polyketide synthase machinery, variecolorquinone A undergoes extensive post-polyketide synthase modifications that generate its distinctive structural features [11] [12]. These tailoring reactions are responsible for the functional group decorations that distinguish variecolorquinone A from other anthraquinone compounds and contribute to its biological activity [13] [14].

Post-polyketide synthase modifications encompass a diverse array of enzymatic transformations, including hydroxylation, methylation, dehydroxylation, and glycosylation reactions [11] [15] [16]. These modifications are typically catalyzed by specialized tailoring enzymes that recognize the anthraquinone core structure and introduce specific functional groups at defined positions [11] [15].

Hydroxylation reactions represent a major class of post-polyketide synthase modifications in anthraquinone biosynthesis [11] [12]. These reactions are catalyzed by cytochrome P450 monooxygenases and other oxidative enzymes that introduce hydroxyl groups at specific positions on the aromatic rings [11] [15]. The hydroxylation pattern observed in variecolorquinone A, which includes hydroxyl groups at positions 1 and 6 of the anthraquinone core, reflects the substrate specificity and regioselectivity of the involved hydroxylases [17] [13].

Methylation reactions contribute to the structural diversity of variecolorquinone A through the action of S-adenosyl-L-methionine-dependent methyltransferases [16]. These enzymes catalyze the transfer of methyl groups from S-adenosyl-L-methionine to hydroxyl groups on the anthraquinone core, generating methoxy substituents that influence the compound's physicochemical properties [16]. The methoxy group at position 8 in variecolorquinone A exemplifies this type of modification [17] [13].

Advanced post-polyketide synthase modifications include complex multi-step processes such as hydroxyl regioisomerization [11]. This chemically challenging transformation involves a four-enzyme cascade that includes two-component hydroxylases mediating cryptic hydroxylation, followed by reduction-dearomatization and reduction-dehydration processes catalyzed by short-chain dehydrogenase/reductases [11]. Such sophisticated modifications demonstrate the enzymatic versatility available for anthraquinone structural diversification [11].

Gene Cluster Organization in Aspergillus variecolor

The biosynthesis of variecolorquinone A in Aspergillus variecolor is controlled by a clustered arrangement of genes that encode the necessary enzymatic machinery [18] [6]. Fungal secondary metabolite gene clusters typically exhibit a characteristic organization where biosynthetic genes are co-localized in discrete chromosomal regions, facilitating coordinated regulation and expression [18] [6] [19].

Gene clusters in Aspergillus species generally contain 15 to 30 genes spanning 20 to 60 kilobases of genomic DNA [18] [6]. The variecolorquinone A biosynthetic cluster likely follows this organizational pattern, containing core polyketide synthase genes, tailoring enzyme genes, regulatory elements, and transport functions [18] [6] [19].

Core polyketide synthase genes within the cluster encode the essential ketosynthase, acyl carrier protein, and chain length factor components required for polyketide backbone assembly [18] [6]. These genes are typically located in close proximity and may be organized as an operon-like structure that facilitates coordinated expression [18] [6].

Tailoring enzyme genes constitute a significant portion of the gene cluster and encode the various post-polyketide synthase modification enzymes [18] [6] [19]. These include cytochrome P450 monooxygenases for hydroxylation reactions, methyltransferases for O-methylation, ketoreductases for reduction reactions, and other specialized enzymes that contribute to the final structure of variecolorquinone A [18] [6] [19].

Regulatory genes within the cluster encode transcription factors that control the expression of the entire biosynthetic pathway [18] [6] [19]. These regulatory proteins, often belonging to the Zn2Cys6 family of transcription factors, respond to environmental signals and developmental cues to activate or repress secondary metabolite production [18] [20]. The AflR transcription factor represents a well-characterized example of such regulators in Aspergillus secondary metabolism [18].

Additional cluster components include transport genes encoding efflux pumps and transporters that facilitate the export of the final product from the cell [18] [6]. Self-resistance genes may also be present to protect the producing organism from the potentially toxic effects of the secondary metabolite [18] [6].

Enzymatic Mechanisms of Assembly

The enzymatic assembly of variecolorquinone A involves a complex series of catalytic steps that transform simple precursor molecules into the final anthraquinone product [1] [2] [7]. The assembly process begins with the type II polyketide synthase-mediated formation of the polyketide backbone and proceeds through multiple post-synthetic modifications [1] [2] [11].

The initial polyketide assembly follows an iterative mechanism where the ketosynthase domain catalyzes successive decarboxylative condensations between the growing polyketide chain and malonyl-acyl carrier protein [1] [2] [7]. Each condensation cycle extends the chain by two carbon atoms while releasing carbon dioxide, building toward the octaketide intermediate that serves as the precursor for anthraquinone formation [1] [2].

Cyclization and aromatization represent critical enzymatic steps in the conversion of the linear polyketide intermediate to the tricyclic anthraquinone core [1] [21] [2]. These reactions are catalyzed by specialized cyclase and aromatase enzymes that facilitate the formation of the characteristic ring system [1] [2]. The cyclization process involves the formation of carbon-carbon bonds between specific positions on the polyketide chain, generating the first and second aromatic rings of the anthraquinone structure [1] [2].

The formation of the third aromatic ring and the establishment of the quinone functionality require additional enzymatic steps [1] [2] [22]. These transformations may involve oxidative enzymes that introduce the carbonyl groups at positions 9 and 10 of the anthracene core, generating the characteristic quinone structure [1] [2] [22].

Post-polyketide synthase tailoring reactions follow defined enzymatic mechanisms that introduce the specific functional groups found in variecolorquinone A [11] [12] [15]. Hydroxylation reactions proceed through cytochrome P450-mediated mechanisms that involve the activation of molecular oxygen and the insertion of hydroxyl groups at specific positions [11] [15]. These reactions require NADPH as a cofactor and proceed through high-energy intermediates such as oxo-iron species [11] [15].

Methylation reactions follow a standard S-adenosyl-L-methionine-dependent mechanism where methyltransferases catalyze the transfer of methyl groups to hydroxyl acceptors [16]. The enzyme-substrate interactions determine the regioselectivity of methylation, accounting for the specific pattern of methoxy groups observed in variecolorquinone A [16].

Environmental Regulation of Biosynthesis in Halotolerant Conditions

The production of variecolorquinone A in Aspergillus variecolor is subject to complex environmental regulation that reflects the organism's adaptation to halotolerant conditions [13] [23] [24]. Halotolerant fungi have evolved sophisticated regulatory mechanisms that allow them to modulate secondary metabolite biosynthesis in response to varying salinity levels and osmotic stress [23] [24] [25].

Salt concentration represents a primary environmental factor influencing the biosynthesis of secondary metabolites in halotolerant fungi [23] [24] [25]. The high osmolarity glycerol pathway serves as the central signaling system that responds to osmotic stress and coordinates cellular adaptations [23] [24]. This pathway involves mitogen-activated protein kinase signaling cascades that are activated by changes in external salinity and transmit signals to downstream effectors [23] [24].

The regulation of secondary metabolite biosynthesis under halotolerant conditions involves multiple molecular mechanisms [23] [24] [25]. HMG-CoA reductase, a key enzyme in the mevalonate pathway, exhibits salinity-dependent regulation in halophilic fungi [25]. The enzyme shows minimal activity under optimal growth conditions but demonstrates 2-6 fold increases in activity under both hyposaline and hypersaline conditions [25]. This U-shaped activity profile correlates with the halophilic character of the organism and reflects the metabolic demands associated with extreme salinity adaptation [25].

Transcriptional regulation plays a crucial role in the environmental control of variecolorquinone A biosynthesis [23] [24] [26]. Transcription factors within the biosynthetic gene cluster respond to environmental signals by modulating the expression of biosynthetic genes [18] [26]. The expression of these regulatory proteins is itself subject to environmental control, creating a hierarchical regulatory network that integrates environmental signals with biosynthetic output [18] [26].

High hydrostatic pressure represents an additional environmental factor that influences secondary metabolite production in deep-sea and extreme environment fungi [26]. Studies on Aspergillus sydowii have demonstrated that pressure affects both fungal development and metabolite production through the regulation of biosynthetic gene expression [26]. The expression of polyketide synthase genes shows apparent regulation under high pressure treatment, correlating with changes in metabolite production profiles [26].

Protein modification systems contribute to the environmental regulation of biosynthesis in halotolerant conditions [23] [25]. Protein prenylation, which involves the attachment of isoprenoid groups to proteins, shows salinity-dependent patterns that correlate with HMG-CoA reductase activity [25]. This post-translational modification system may play a role in the subcellular localization and function of biosynthetic enzymes under varying osmotic conditions [25].

Compatible solute accumulation represents a fundamental adaptation mechanism in halotolerant fungi that may influence secondary metabolite biosynthesis [23] [24]. The production of polyols such as glycerol, erythritol, and mannitol serves to maintain osmotic balance under high salinity conditions [23] [24]. The metabolic pathways involved in compatible solute synthesis may compete with secondary metabolite biosynthesis for common precursors and cofactors [23] [24].

XLogP3

Wikipedia

Dates

Explore Compound Types